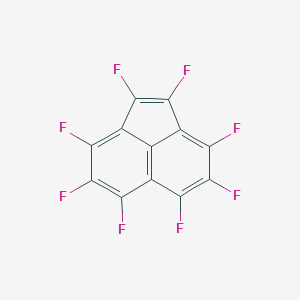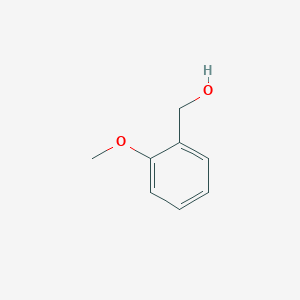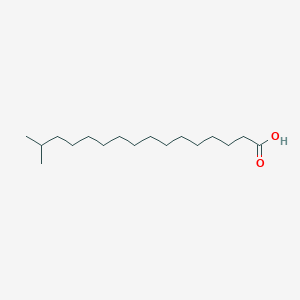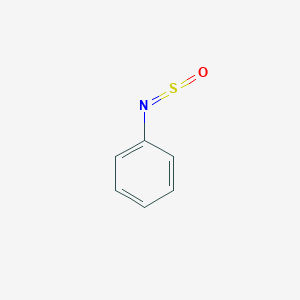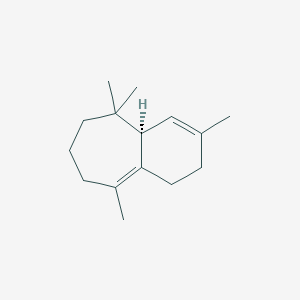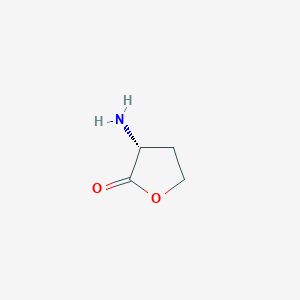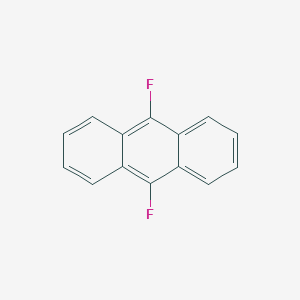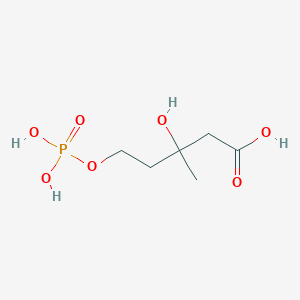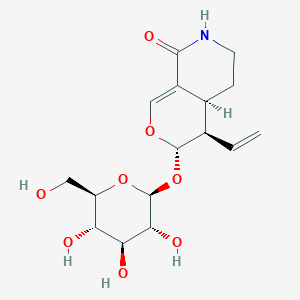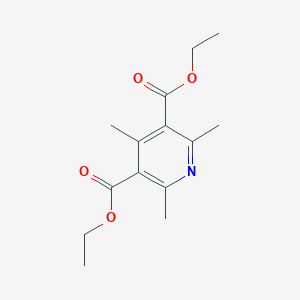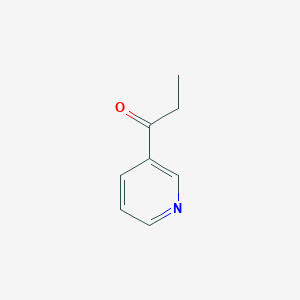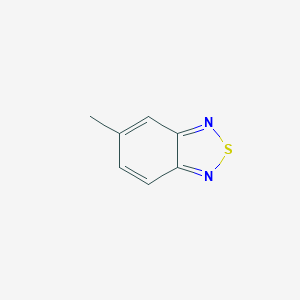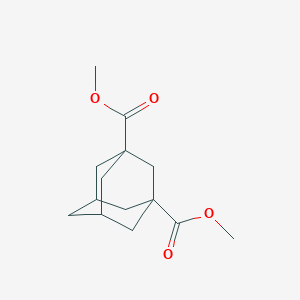
1,3-ジアダマンタンジカルボン酸ジメチル
概要
説明
Dimethyl 1,3-adamantanedicarboxylate is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl 1,3-adamantanedicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 632548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 1,3-adamantanedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1,3-adamantanedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
1,3-ジアダマンタンジカルボン酸ジメチルを含むアダマンタン誘導体は、医薬品化学の分野で多様な用途があります . それらのユニークな構造、生物学的、および刺激応答性の特性は、新しい薬物の開発において貴重なものです .
触媒開発
アダマンタン誘導体は、触媒開発にも使用されています . シンプルな炭化水素誘導体と比較して、それらのユニークな安定性と反応性は、さまざまな触媒プロセスでの使用に適しています .
ナノマテリアル
アダマンタン誘導体のユニークな特性は、ナノマテリアルの開発に利用されています . それらの構造的特徴は、ナノスケールで新規な特性を持つ材料の創出に貢献することができます .
置換アダマンタンとダイアモンドイドの合成
1,3-ジアダマンタンジカルボン酸ジメチルは、置換アダマンタンとダイアモンドイドの合成に使用されます . これらの化合物は、シンプルな炭化水素誘導体と比較して、ユニークな安定性と反応性を持つカルボカチオンまたはラジカル中間体を介して頻繁に達成されます .
配位高分子
1,3-ジアダマンタンジカルボン酸ジメチルは、配位高分子の合成に使用されてきました . これらのポリマーは、触媒、薬物送達、ガス貯蔵、センシング、磁性など、さまざまな分野で潜在的な用途を持っています
作用機序
Target of Action
Dimethyl adamantane-1,3-dicarboxylate is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties . .
Mode of Action
Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound may interact with its targets through radical-based functionalization reactions .
Biochemical Pathways
It’s known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound may affect various biochemical pathways involving these functional groups.
Result of Action
Given the compound’s potential for radical-based functionalization reactions , it may induce changes in the structure and function of its targets, leading to various downstream effects.
生化学分析
Biochemical Properties
Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives
Cellular Effects
Some adamantane derivatives have been shown to have antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains
Molecular Mechanism
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives
Temporal Effects in Laboratory Settings
Adamantane-containing polyimides have been shown to exhibit significantly high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties
Metabolic Pathways
Biodegradation of alkyl-substituted adamantane derivatives has been studied under extremely acidic conditions
特性
IUPAC Name |
dimethyl adamantane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMDGBXGJKYMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327115 | |
| Record name | Dimethyl 1,3-adamantanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-95-6 | |
| Record name | Dimethyl 1,3-adamantanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 1,3-adamantanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
